molecular formula C9H5Cl2NO2S B2562695 3-Chloroquinoline-5-sulfonyl chloride CAS No. 1956366-76-9

3-Chloroquinoline-5-sulfonyl chloride

Cat. No.: B2562695
CAS No.: 1956366-76-9
M. Wt: 262.1
InChI Key: JJAMZNOYZWZISA-UHFFFAOYSA-N
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Description

3-Chloroquinoline-5-sulfonyl chloride is a chemical compound with the molecular formula C9H5Cl2NO2S and a molecular weight of 262.12 g/mol . It is a derivative of quinoline, a heterocyclic aromatic organic compound. This compound is known for its reactivity and is used in various chemical synthesis processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloroquinoline-5-sulfonyl chloride typically involves the chlorination of quinoline derivatives. One common method includes the reaction of 3-chloroquinoline with chlorosulfonic acid under controlled conditions . The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions and to ensure the purity of the product.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale chlorination processes using specialized equipment to handle the corrosive nature of chlorosulfonic acid. The reaction conditions are optimized to maximize yield and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

3-Chloroquinoline-5-sulfonyl chloride undergoes various types of chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonyl chloride group is replaced by other nucleophiles.

    Oxidation and Reduction: The compound can be involved in oxidation-reduction reactions, although these are less common compared to substitution reactions.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the nucleophile used. For example, reacting this compound with an amine would yield a sulfonamide derivative .

Scientific Research Applications

3-Chloroquinoline-5-sulfonyl chloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Chloroquinoline-5-sulfonyl chloride involves its reactivity towards nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to attack by nucleophiles. This reactivity is exploited in various chemical synthesis processes to introduce sulfonyl groups into target molecules .

Comparison with Similar Compounds

Similar Compounds

  • 3-Chloroquinoline-7-sulfonyl chloride
  • 3-Methylquinoline-5-sulfonyl chloride
  • 3-Bromoquinoline-5-sulfonyl chloride

Uniqueness

3-Chloroquinoline-5-sulfonyl chloride is unique due to its specific substitution pattern on the quinoline ring, which imparts distinct reactivity and properties compared to other sulfonyl chlorides. This makes it particularly useful in certain synthetic applications where other compounds may not be as effective .

Properties

IUPAC Name

3-chloroquinoline-5-sulfonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5Cl2NO2S/c10-6-4-7-8(12-5-6)2-1-3-9(7)15(11,13)14/h1-5H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJAMZNOYZWZISA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C(C=N2)Cl)C(=C1)S(=O)(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5Cl2NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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